

AF10 (MLLT10) Expression in Hematopoietic Cell Lineages: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of the **AF10** (ALL1-fused gene from chromosome 10), also known as MLLT10, across various hematopoietic cell lineages. **AF10** is a crucial transcription factor involved in normal hematopoiesis and is frequently implicated in the pathogenesis of acute myeloid and lymphoid leukemias through chromosomal translocations. Understanding its expression patterns is critical for elucidating its physiological and pathological roles.

Core Concepts

AF10 is a key regulator in the hematopoietic system. Its expression is tightly controlled, with evidence suggesting a significant role in maintaining the undifferentiated state of hematopoietic stem and progenitor cells. Dysregulation of **AF10** expression, often as a result of chromosomal rearrangements leading to fusion proteins like MLL-**AF10** and CALM-**AF10**, is a hallmark of certain aggressive leukemias.[1][2][3]

Studies have shown that the induction of hematopoietic differentiation is associated with a decrease in both **AF10** mRNA and protein levels.[4] This suggests that high levels of **AF10** are characteristic of uncommitted hematopoietic cells, and its downregulation is a necessary step for lineage commitment and maturation.[1][4]



Quantitative Expression Data of AF10 (MLLT10) in Human Hematopoietic Lineages

The following tables summarize the expression of MLLT10 in various human hematopoietic cell populations, with data extracted from the Haemopedia RNA-seq dataset (GEO Accession: GSE115736).[5][6] Expression is shown in Transcripts Per Million (TPM).

Table 1: MLLT10 Expression in Human Hematopoietic Stem and Progenitor Cells

Cell Type	Abbreviation	MLLT10 Expression (TPM)
Hematopoietic Stem Cell	HSC	25.3
Multipotent Progenitor	MPP	28.1
Common Myeloid Progenitor	CMP	22.5
Granulocyte-Monocyte Progenitor	GMP	20.9
Megakaryocyte-Erythroid Progenitor	MEP	18.7
Common Lymphoid Progenitor	CLP	23.8

Table 2: MLLT10 Expression in Human Myeloid Lineages

Cell Type	Abbreviation	MLLT10 Expression (TPM)
Monocyte	Mono	15.4
Macrophage	Мас	12.1
Neutrophil	Neu	10.8
Eosinophil	Eos	13.2
Basophil	Baso	14.5
Erythroblast	Ery	9.7
Megakaryocyte	Mk	11.3



Table 3: MLLT10 Expression in Human Lymphoid Lineages

Cell Type	Abbreviation	MLLT10 Expression (TPM)
B-Cell	В	19.6
T-Cell CD4+	T-CD4	17.8
T-Cell CD8+	T-CD8	16.5
Natural Killer Cell	NK	15.9

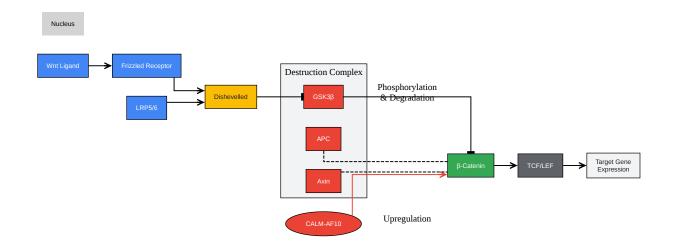
Signaling Pathways Involving AF10

AF10 is implicated in several signaling pathways that are crucial for hematopoiesis and leukemogenesis. The CALM-**AF10** fusion protein, in particular, has been linked to the dysregulation of the canonical Wnt signaling pathway.[7] Additionally, **AF10**-rearranged leukemias may be driven by a JAK/STAT-mediated inflammatory signaling cascade.

CALM-AF10 and the Wnt Signaling Pathway

The CALM-**AF10** fusion protein is hypothesized to impact the normal interaction between **AF10** and β -catenin, a key component of the Wnt signaling pathway. This dysregulation is thought to promote leukemogenesis.[7]





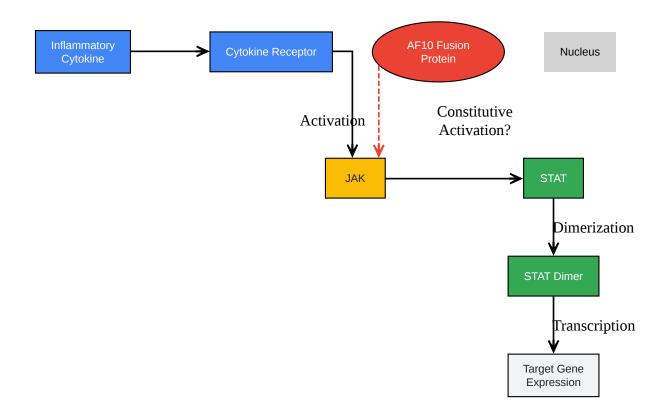
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Caption: Dysregulation of Wnt signaling by CALM-AF10.

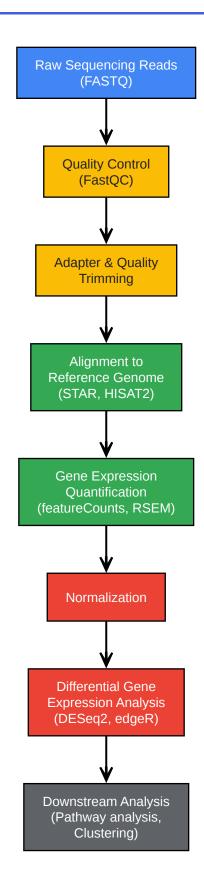
AF10 and the JAK/STAT Signaling Pathway

In some contexts of **AF10**-rearranged acute myeloid leukemia, oncogenesis is driven by a JAK/STAT-mediated inflammatory signaling cascade.









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